molecular formula C24H21N5O3 B2609319 (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone CAS No. 2034592-21-5

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

Cat. No.: B2609319
CAS No.: 2034592-21-5
M. Wt: 427.464
InChI Key: BDDLNZLJDVDYLJ-UHFFFAOYSA-N
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Description

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C24H21N5O3 and its molecular weight is 427.464. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

  • Azetidinones and Thiazolidinones Synthesis : A study by Chopde et al. (2011) involved synthesizing a series of azetidinones and thiazolidinones, highlighting the efficient synthesis methods and potential biological activities against bacterial strains Chopde, H. N., Meshram, J., Pagadala, R., & Jetti, V. (2011).

  • Antimicrobial Activity : Kumar et al. (2012) synthesized a series of methanones, including structures similar to the compound , and found them to exhibit significant antimicrobial activity, particularly those with a methoxy group Kumar, S., Meenakshi, Kumar, S., & Kumar, P. (2012).

  • P2X7 Antagonist Clinical Candidate : A study by Chrovian et al. (2018) involved the development of novel P2X7 antagonists, highlighting the potential therapeutic applications of such compounds in treating mood disorders Chrovian, C., Soyode-Johnson, A., Peterson, A. A., et al. (2018).

  • NK-1 Antagonist Activity : Research by Jungheim et al. (2006) utilized pyridine metallation chemistry to produce compounds exhibiting NK-1 antagonist activity, a notable area in pharmacological research Jungheim, L. N., Thrasher, K., Hembre, E., et al. (2006).

  • Anti-Tubercular Agents : Thomas et al. (2014) focused on designing and developing novel azetidinone derivatives, including 1, 2, 4-triazole, for anti-tubercular activity. This highlights the compound's potential use in tuberculosis treatment Thomas, B., George, D., & Harindran, J. (2014).

Chemical Synthesis and Characterization

  • Synthesis of Triazole Derivatives : Research by Erenler and Biellmann (2005) focused on the conversion of pyridine propargylic alcohols to enones, a key step in the synthesis of triazole derivatives Erenler, R., & Biellmann, J. (2005).

  • Crystal Structure Analysis : Cao et al. (2010) synthesized and characterized a related compound, providing insights into its crystal structure Cao, Z., Dong, H.-R., Shen, G.-l., & Dong, H.-S. (2010).

  • Corrosion Inhibition Studies : Ma et al. (2017) investigated triazole derivatives as corrosion inhibitors for mild steel in acidic medium, demonstrating the compound's potential application in industrial processes Ma, Q., Qi, S., He, X., Tang, Y., & Lu, G. (2017).

Properties

IUPAC Name

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c30-24(18-7-6-10-22(13-18)32-23-11-4-5-12-25-23)28-15-20(16-28)29-14-19(26-27-29)17-31-21-8-2-1-3-9-21/h1-14,20H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDLNZLJDVDYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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